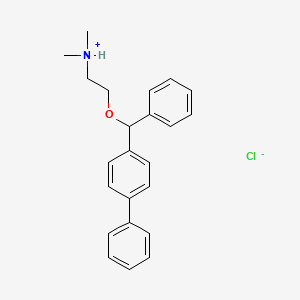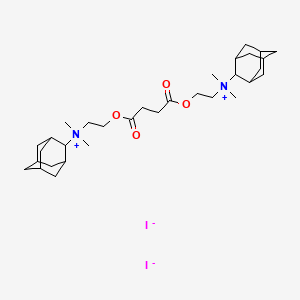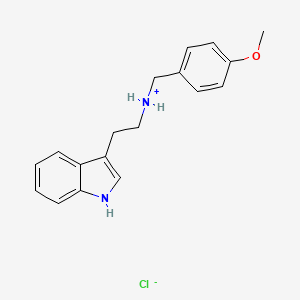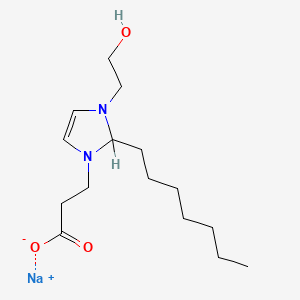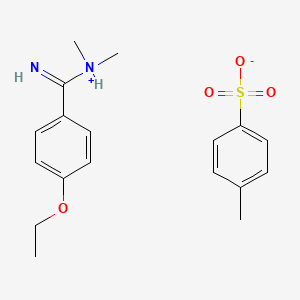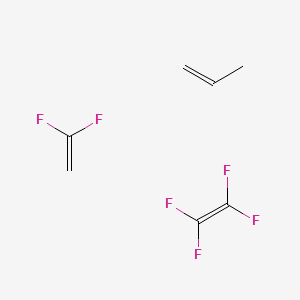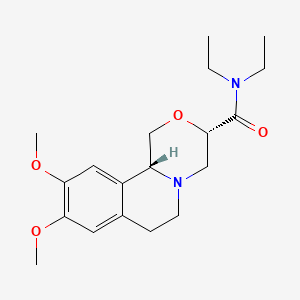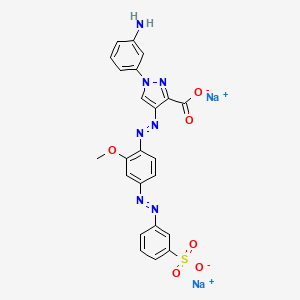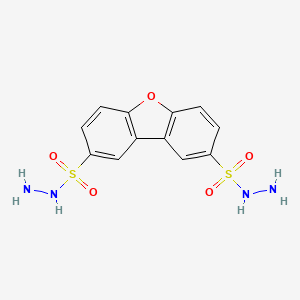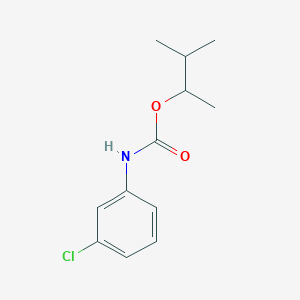
3-methylbutan-2-yl N-(3-chlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methylbutan-2-yl N-(3-chlorophenyl)carbamate is an organic compound with the molecular formula C12H16ClNO2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a 3-chlorophenyl group and a 3-methylbutan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylbutan-2-yl N-(3-chlorophenyl)carbamate typically involves the reaction of 3-chlorophenyl isocyanate with 3-methylbutan-2-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:
[ \text{3-chlorophenyl isocyanate} + \text{3-methylbutan-2-ol} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-methylbutan-2-yl N-(3-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
3-methylbutan-2-yl N-(3-chlorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interfere with specific biological pathways in pests.
Mechanism of Action
The mechanism of action of 3-methylbutan-2-yl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their normal function. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways or the inhibition of cell division.
Comparison with Similar Compounds
Similar Compounds
Isopropyl N-(3-chlorophenyl)carbamate: Similar in structure but with an isopropyl group instead of a 3-methylbutan-2-yl group.
Methyl N-(3-chlorophenyl)carbamate: Contains a methyl group instead of a 3-methylbutan-2-yl group.
Ethyl N-(3-chlorophenyl)carbamate: Contains an ethyl group instead of a 3-methylbutan-2-yl group.
Uniqueness
3-methylbutan-2-yl N-(3-chlorophenyl)carbamate is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. The presence of the 3-methylbutan-2-yl group can influence its reactivity, solubility, and interaction with biological targets, making it a compound of interest for further research and development.
Properties
CAS No. |
6289-21-0 |
|---|---|
Molecular Formula |
C12H16ClNO2 |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
3-methylbutan-2-yl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C12H16ClNO2/c1-8(2)9(3)16-12(15)14-11-6-4-5-10(13)7-11/h4-9H,1-3H3,(H,14,15) |
InChI Key |
RBYVZCVTOHVIAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)OC(=O)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


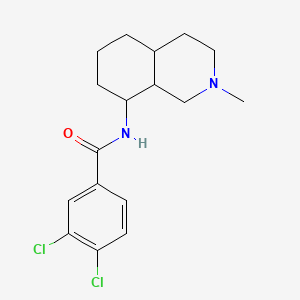
![[(3S,4R)-2,2-dimethyl-4-(3-methylbut-2-enoyloxy)-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B13763817.png)
